2-Propen-1-one,1-(2-hydroxyphenyl)-3-(3-methoxyphenyl)-
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Overview
Description
2-Propen-1-one,1-(2-hydroxyphenyl)-3-(3-methoxyphenyl)- is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is known for its potential biological activities and is often studied for its applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one,1-(2-hydroxyphenyl)-3-(3-methoxyphenyl)- typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-hydroxyacetophenone and 3-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Propen-1-one,1-(2-hydroxyphenyl)-3-(3-methoxyphenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated ketones or alcohols.
Substitution: Alkylated or acylated phenolic derivatives.
Scientific Research Applications
2-Propen-1-one,1-(2-hydroxyphenyl)-3-(3-methoxyphenyl)- has been studied for various scientific research applications:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and neuroprotective activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-Propen-1-one,1-(2-hydroxyphenyl)-3-(3-methoxyphenyl)- involves its interaction with various molecular targets and pathways. The compound’s biological activities are often attributed to its ability to modulate oxidative stress, inhibit inflammatory pathways, and interact with cellular signaling molecules. For example, its antioxidant properties may involve scavenging free radicals and upregulating antioxidant enzymes.
Comparison with Similar Compounds
Similar Compounds
2-Propen-1-one,1-(2-hydroxyphenyl)-3-phenyl-: Lacks the methoxy group on the phenyl ring.
2-Propen-1-one,1-(4-hydroxyphenyl)-3-(3-methoxyphenyl)-: Hydroxyl group is positioned differently on the phenyl ring.
2-Propen-1-one,1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)-: Methoxy group is positioned differently on the phenyl ring.
Uniqueness
The presence of both hydroxyl and methoxy groups in specific positions on the phenyl rings of 2-Propen-1-one,1-(2-hydroxyphenyl)-3-(3-methoxyphenyl)- contributes to its unique chemical properties and biological activities. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar chalcones.
Properties
IUPAC Name |
1-(2-hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-19-13-6-4-5-12(11-13)9-10-16(18)14-7-2-3-8-15(14)17/h2-11,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFWQYIIRNXCEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=CC(=O)C2=CC=CC=C2O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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